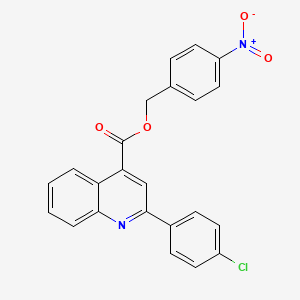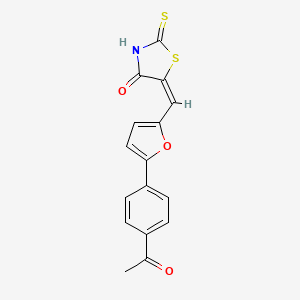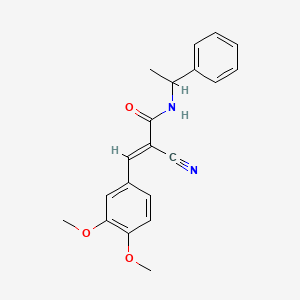![molecular formula C15H13N3O3S B10880772 N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)
N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazine group, a carbothioyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-furylcarbonyl chloride with hydrazine to form 2-(2-furylcarbonyl)hydrazine. This intermediate is then reacted with thiocarbonyl diimidazole to yield the carbothioyl derivative. Finally, the addition of 3-phenylacrylamide under appropriate conditions completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The phenylacrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the hydrazine group may produce the corresponding amine derivative.
Scientific Research Applications
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the phenylacrylamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide: This compound shares the furan and hydrazine moieties but differs in the thiophene and chloro substituents.
N-(2-Furylcarbonyl)piperidine-1-carbothioamide: Similar in having the furan and carbothioyl groups but with a piperidine ring instead of the phenylacrylamide moiety.
Uniqueness
N~1~-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydrazine and carbothioyl groups allows for diverse chemical modifications, while the phenylacrylamide moiety provides potential for interactions with biological targets.
This detailed article provides a comprehensive overview of N1-{[2-(2-FURYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-PHENYLACRYLAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(E)-N-[(furan-2-carbonylamino)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O3S/c19-13(9-8-11-5-2-1-3-6-11)16-15(22)18-17-14(20)12-7-4-10-21-12/h1-10H,(H,17,20)(H2,16,18,19,22)/b9-8+ |
InChI Key |
BBTXSDPZYYJWMK-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10880690.png)

![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10880706.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10880709.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10880712.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880728.png)

![N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10880739.png)

![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880743.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate](/img/structure/B10880759.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
